1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone
Description
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at the 2-position and an acetyl (ethanone) group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity, particularly in targeting enzymes like phospholipase A2 (PLA2) and STAT3 . The compound is synthesized via condensation reactions between 2-aminopyridine derivatives and ketones or aldehydes, often under mild conditions . Its planar aromatic system and hydrogen-bonding capabilities (e.g., C-H···O interactions) contribute to dimerization in crystalline states, which may influence its pharmacological properties .
Structure
3D Structure
Properties
CAS No. |
61122-84-7 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C15H12N2O/c1-11(18)15-14(12-7-3-2-4-8-12)16-13-9-5-6-10-17(13)15/h2-10H,1H3 |
InChI Key |
BNSKATZUNLBHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the condensation of 2-aminopyridines with arylglyoxals. One effective method is the multicomponent condensation reaction, which includes the use of Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents.
Coupling Reactions: It can also undergo coupling reactions with glycine esters, facilitated by copper catalysts.
Common reagents used in these reactions include gold catalysts, copper chloride, and tert-butyl hydroperoxide. The major products formed from these reactions are often derivatives of the original compound, such as 1,2-diones and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Chemical Properties and Structure
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone has the molecular formula and a molecular weight of 240.27 g/mol. Its structure features an imidazo[1,2-a]pyridine moiety, which is known for its biological activity. The compound's chemical structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, research demonstrated that derivatives of this compound could effectively induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .
Neuroprotective Effects
Neuroprotective properties have been attributed to this compound in models of neurodegenerative diseases. It has been reported to exhibit protective effects against oxidative stress-induced neuronal damage, which is crucial in conditions like Alzheimer's disease . This suggests potential applications in developing therapeutic agents for neurodegenerative disorders.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to fit into the active sites of target proteins, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bioactivity and physicochemical properties of 1-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanone are highly dependent on substituent type, position, and functional group modifications. Below is a detailed comparison with structurally analogous compounds:
Substituent Effects on Bioactivity
highlights the impact of substituents on PLA2 inhibition (Table 1):
| Compound (Entry) | Substituent (Position) | IC₅₀ (μM) | Yield (%) | Mp (°C) |
|---|---|---|---|---|
| 3c | Phenyl (8-position) | 194 | 75 | 160–162 |
| 3f | Naphthalen-1-yl (8-position) | 14.3 | 86 | 179–182 |
| 3g | 4-Chlorophenyl (8-position) | 219 | 82 | 111–114 |
- 3f (naphthalen-1-yl substitution) exhibits superior PLA2 inhibition (IC₅₀ = 14.3 μM) compared to 3c (IC₅₀ = 194 μM), likely due to enhanced hydrophobic interactions with the enzyme’s active site .
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 3g ) reduce activity, suggesting steric or electronic mismatches with PLA2 .
Functional Group Modifications
- Ethanone vs. Methanone: Replacing the ethanone group with a methanone moiety (e.g., (4-chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone, 170a) alters molecular weight (332.79 g/mol) and melting point (144–145°C) but retains moderate bioactivity .
- Hydrazine Derivatives : Diethyl 1-(2-phenylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3a ) introduces a hydrazine group, enabling diverse reactivity (e.g., cyclization to pyrazolines) for applications in kinase inhibition .
Structural Analogues with Varied Cores
- Imidazo[1,2-a]pyrimidine: 1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone (CAS 100289-21-2) exhibits a pyrimidine core, which may enhance metabolic stability but requires evaluation for specific targets .
Biological Activity
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its imidazo-pyridine core structure. This structure is significant as it influences the compound's interactions with biological targets.
Research indicates that compounds in the imidazo[1,2-a]pyridine class may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown potential in inhibiting enzymes involved in cancer progression.
- Calcium Channel Blockade : Certain studies suggest that related compounds can act as blockers of voltage-gated calcium channels, which may have implications for treating neurological disorders like epilepsy .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines. For instance, derivatives have shown promising results against proliferative diseases by modulating pathways involved in cell survival and proliferation.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15 µM | Apoptosis induction | |
| A549 (Lung) | 10 µM | Cell cycle arrest | |
| HeLa (Cervical) | 12 µM | Caspase activation |
Neuropharmacological Effects
The compound's potential as a neuroprotective agent has also been explored. Research on related imidazo-pyridine derivatives has indicated their ability to reduce oxidative stress in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of imidazo-pyridine derivatives found that they significantly reduced reactive oxygen species (ROS) in C6 rat brain glioma cells. This suggests a potential for developing treatments aimed at mitigating oxidative stress-related neuronal damage .
Q & A
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., PEG-400) enhance reaction homogeneity and energy transfer in sonication .
- Catalyst : K₂CO₃ is critical for deprotonation in cyclization steps .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H NMR : The acetyl group (-COCH₃) typically appears as a singlet at δ 2.5–2.8 ppm, while aromatic protons of the phenyl and imidazo[1,2-a]pyridine moieties resonate between δ 7.0–9.0 ppm. For example, in 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone, the methyl group adjacent to the ketone appears at δ 2.63 ppm .
- Mass Spectrometry : ESI-HRMS (electrospray ionization high-resolution mass spectrometry) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 398.2227 for a related derivative) with <1 ppm error .
Methodological Tip : Combine NMR with IR spectroscopy to confirm carbonyl stretching vibrations (~1700 cm⁻¹) and rule out aldehyde byproducts .
Advanced: How can regioselective C3-functionalization of imidazo[1,2-a]pyridines be achieved for derivatizing this compound?
Answer:
- Ru-Catalyzed Annulation : Ruthenium catalysts enable regioselective C–H activation at the C3 position. For example, Ru(II)-catalyzed reactions with alkynes or formic acid yield fused chromenones or bis-imidazo[1,2-a]pyridines (e.g., gram-scale synthesis of bis(2-phenylimidazo[1,2-a]pyridin-3-yl)methane) .
- Aza-Friedel–Crafts Reaction : Y(OTf)₃ catalyzes three-component reactions with thiomorpholine and p-tolualdehyde, achieving C3-alkylation (62% yield) .
Q. Critical Parameters :
- Catalyst Loading : 5 mol% Ru(II) achieves optimal turnover .
- Substrate Scope : Electron-withdrawing groups on the phenyl ring enhance electrophilicity at C3 .
Advanced: What strategies mitigate conflicting data in pharmacological evaluations of imidazo[1,2-a]pyridine derivatives?
Answer:
- Target Validation : Use kinase profiling assays (e.g., STAT3 phosphorylation inhibition in breast cancer cells) to confirm specificity. For example, pyrazoline-tethered derivatives of imidazo[1,2-a]pyridines show IC₅₀ values <10 µM .
- Metabolic Stability : Incorporate deuterium labeling at metabolically labile sites (e.g., acetyl group) to improve half-life .
Case Study : In PDE10A inhibitor studies, JNJ-42314415 (a structurally related compound) demonstrated efficacy in dopamine D₂ receptor modulation, validated via in vivo behavioral assays .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all synthetic steps .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, administer oxygen and seek medical attention .
Advanced: How can computational methods guide the design of imidazo[1,2-a]pyridine-based therapeutics?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like STAT3 (PDB ID: 6NJS). Pyrazoline derivatives show favorable interactions with SH2 domains .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of substituents on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
